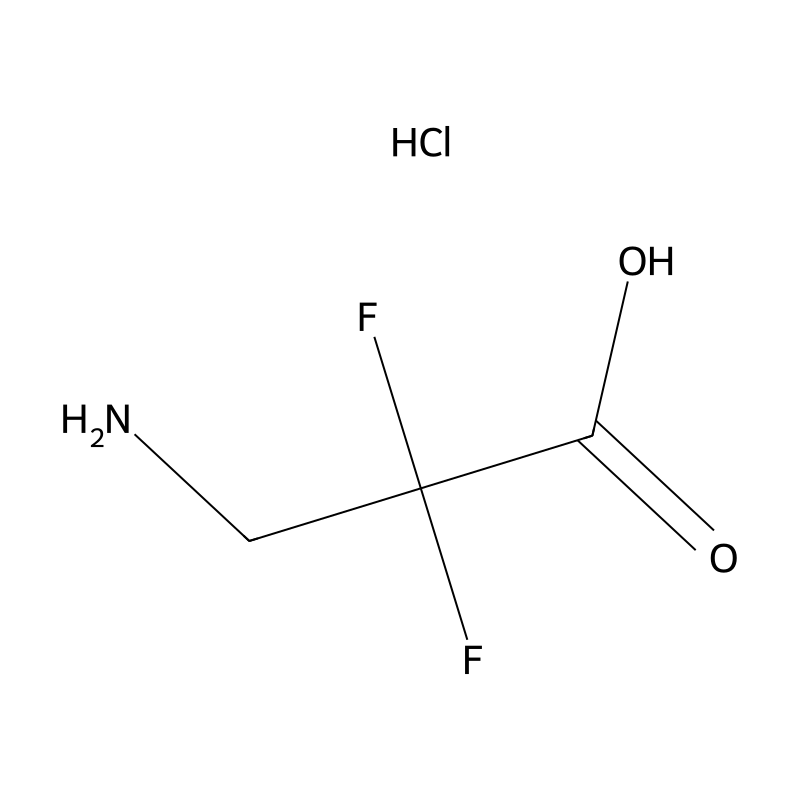

3-Amino-2,2-difluoropropanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-2,2-difluoropropanoic acid hydrochloride is a synthetic compound characterized by the presence of two fluorine atoms and an amino group attached to a propanoic acid backbone. Its chemical formula is C₃H₅F₂N₁O₂·HCl, and it has a molecular weight of approximately 139.54 g/mol. This compound is often encountered in its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological research .

Chemical Properties and Availability

3-Amino-2,2-difluoropropanoic acid hydrochloride (3-DFPA HCl) is a small molecule containing a functional group of both an amine and a carboxylic acid. Several commercial suppliers offer 3-DFPA HCl, typically in milligram quantities, for research purposes [, , ].

Potential Research Applications

- Derivatization of Biomolecules: The amine and carboxylic acid groups in 3-DFPA HCl could be useful for attaching the molecule to biomolecules like proteins or peptides. This could be aiding in their purification, analysis, or manipulation in research experiments [].

- Medicinal Chemistry: The presence of the fluorine atoms and the amine group together in the molecule could be of interest for researchers in medicinal chemistry exploring novel drug candidates [].

- Esterification: It can react with alcohols to form esters, which are useful in organic synthesis.

- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility as a building block in organic chemistry .

Research indicates that 3-Amino-2,2-difluoropropanoic acid hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of neurological studies. Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter systems, although specific mechanisms remain under investigation .

The synthesis of 3-Amino-2,2-difluoropropanoic acid hydrochloride typically involves the following methods:

- Fluorination: Starting from propanoic acid derivatives, fluorination reactions can introduce the two fluorine atoms.

- Amination: The introduction of the amino group can be achieved through reductive amination or direct amination processes.

- Formation of Hydrochloride Salt: The final step usually involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods allow for the production of high-purity compounds suitable for research applications .

3-Amino-2,2-difluoropropanoic acid hydrochloride finds applications in various fields:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Biochemical Studies: Used as a reagent in enzyme assays and receptor binding studies.

- Organic Synthesis: Functions as a building block for more complex organic molecules.

Its unique properties make it valuable in both academic and industrial research settings .

Studies on 3-Amino-2,2-difluoropropanoic acid hydrochloride have focused on its interactions with biological macromolecules. Notably:

- Enzyme Inhibition: Research has demonstrated its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing signaling pathways.

Further investigations are necessary to fully elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with 3-Amino-2,2-difluoropropanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Amino-2-fluoropropanoic acid | Contains one fluorine atom | Less potent as an enzyme inhibitor compared to 3-amino-2,2-difluoropropanoic acid hydrochloride |

| 2-Amino-3,3-difluoropropanoic acid | Has a different position for amino group | Exhibits distinct biological activity profiles |

| 4-Amino-2,2-difluorobutanoic acid | Contains a butanoic backbone | Broader applications in synthetic chemistry |

These compounds illustrate variations in biological activity and synthetic utility while highlighting the unique properties of 3-Amino-2,2-difluoropropanoic acid hydrochloride .

Traditional Nucleophilic Fluorination Approaches

Traditional nucleophilic fluorination represents the foundational methodology for introducing fluorine atoms into the propanoic acid backbone of 3-amino-2,2-difluoropropanoic acid hydrochloride [1]. The nucleophilic substitution mechanism involves the displacement of suitable leaving groups by fluoride nucleophiles, typically proceeding through an SN2 pathway that enables the formation of carbon-fluorine bonds [1].

Diethylaminosulfur trifluoride and its derivatives constitute the primary class of nucleophilic fluorinating agents employed in these transformations [1]. These reagents demonstrate the ability to convert hydroxyl groups and other oxygen-containing functionalities into the corresponding fluorinated analogs with moderate to good efficiency [1]. The reaction typically requires careful temperature control, with optimal conditions ranging from negative seventy-eight degrees Celsius to room temperature depending on the specific substrate and reagent combination [1].

Silver fluoride represents another significant nucleophilic fluorinating system, particularly effective for the displacement of halide leaving groups [1]. However, this approach often suffers from limited yields and requires elevated temperatures, typically between zero and eighty degrees Celsius [1]. The mechanism involves the coordination of silver to the leaving group, facilitating its departure and subsequent fluoride attack [1].

Morpholinosulfur trifluoride has emerged as a more user-friendly alternative to traditional diethylaminosulfur trifluoride, offering improved handling characteristics while maintaining similar reactivity patterns [1]. This reagent demonstrates particular utility in the synthesis of gem-difluorinated compounds, making it relevant for the preparation of the 2,2-difluoro motif in the target molecule [1].

The potassium fluoride/crown ether system provides an alternative approach utilizing more readily available fluoride sources [1]. This method requires higher reaction temperatures, typically between eighty and one hundred twenty degrees Celsius, and longer reaction times to achieve satisfactory conversion [1]. The crown ether serves to solubilize the potassium fluoride in organic solvents and enhance its nucleophilicity [1].

Table 1: Nucleophilic Fluorination Methods for Difluoropropanoic Acid Synthesis

| Method | Fluorine Source | Typical Yield (%) | Temperature (°C) | Mechanism | Limitations |

|---|---|---|---|---|---|

| Diethylaminosulfur trifluoride reagents | Diethylaminosulfur trifluoride | 45-65 | -78 to 25 | SN2 displacement | Elimination side reactions |

| Silver fluoride | Silver fluoride | 30-50 | 0 to 80 | SN2 displacement | Low yield |

| Morpholinosulfur trifluoride | Morpholinosulfur trifluoride | 55-75 | -10 to 30 | SN2 displacement | Moisture sensitive |

| Potassium fluoride/Crown ether | Potassium fluoride | 40-60 | 80-120 | SN2 displacement | High temperature required |

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis has revolutionized the preparation of enantiomerically pure fluorinated amino acids, including 3-amino-2,2-difluoropropanoic acid derivatives [2] [3]. Chiral nickel complexes have demonstrated exceptional utility in the gram-scale asymmetric synthesis of fluorinated amino acids, achieving enantioselectivities exceeding ninety-four percent enantiomeric excess [4] [2]. These systems employ chiral auxiliary ligands that create a stereochemically defined environment around the metal center, enabling the selective formation of one enantiomer over the other [4] [2].

The mechanism of nickel-catalyzed asymmetric synthesis involves the formation of a stable chelate complex between the chiral nickel catalyst and the amino acid precursor [2]. Subsequent alkylation reactions with fluorinated electrophiles proceed with high stereocontrol, delivering the desired fluorinated amino acid products in excellent yields and enantiomeric purities [2]. Research has demonstrated that both diastereomers of trifluoroleucine can be synthesized using this methodology, indicating its broad applicability to various fluorinated amino acid targets [2].

Copper-catalyzed asymmetric difluoromethylation represents another significant advancement in the field [3] [5]. This approach utilizes copper catalysts in combination with chiral ligands to promote the enantioselective introduction of difluoromethyl groups into amino acid substrates [3] [5]. The reaction employs α,α-difluorinated benzyltriflones as difluoromethyl reagents, enabling the asymmetric synthesis of α-quaternary difluorinated amino acids with enantioselectivities ranging from ninety to ninety-eight percent [3].

The copper-catalyzed process proceeds through a key difluorocarbocation intermediate, as demonstrated by control experiments and mass spectrometric analysis [3] [5]. Difluoromonochloromethane serves as an abundant raw material and direct precursor to difluorocarbene species, facilitating the conversion of amino esters into corresponding difluorinated amino acid products [5]. This methodology has been successfully demonstrated on preparative scales, highlighting its potential for industrial applications [5].

Palladium-catalyzed systems offer complementary reactivity patterns, particularly for the fluorination of aromatic amino acid derivatives [6]. These catalysts enable the selective functionalization of specific positions within the amino acid structure while maintaining the integrity of other functional groups [6]. The use of electrophilic fluorinating agents such as Selectfluor in combination with palladium catalysts has proven effective for achieving regioselective fluorination [6].

Table 2: Catalytic Asymmetric Synthesis Methods

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Scale Demonstrated | Key Advantage |

|---|---|---|---|---|---|

| Chiral Nickel complex | Amino acid esters | 94-99 | 75-90 | Gram scale | High enantioselectivity, scalable |

| Copper/Chiral ligand | Aldimine esters | 90-98 | 65-85 | Gram scale | Broad scope |

| Palladium/Chiral phosphine | Aryl halides | 85-95 | 70-88 | Millimole scale | Mild conditions |

| Organocatalyst | Imines | 70-88 | 55-75 | Millimole scale | Metal-free |

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical step in the isolation and purification of 3-amino-2,2-difluoropropanoic acid [7] [8]. The mechanism involves the protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium chloride salt [7]. This acid-base neutralization reaction proceeds through the transfer of a proton from hydrochloric acid to the nitrogen atom of the amino group, creating a positively charged ammonium species that forms an ionic bond with the chloride counterion [7].

The salt formation process significantly enhances the crystallinity and aqueous solubility of the amino acid compared to its free base form [7]. The hydrochloride salt stabilizes the amino group through protonation, creating a zwitterionic structure in aqueous environments that improves handling and storage characteristics [7]. The ionic nature of the salt form also facilitates purification through recrystallization techniques [9].

Direct treatment with concentrated hydrochloric acid represents the most straightforward approach to hydrochloride salt formation [8]. This method typically involves the addition of concentrated hydrochloric acid to a solution of the free amino acid, followed by crystallization from suitable solvent systems [8]. Ethanol/diethyl ether mixtures have proven particularly effective as crystallization media, providing high yields and purities [8].

Anhydrous hydrogen chloride gas bubbling offers superior control over the salt formation process and typically achieves higher purities [8]. This method involves the direct introduction of hydrogen chloride gas into a solution of the amino acid in an appropriate solvent, usually diethyl ether [8]. The controlled addition of gaseous hydrogen chloride enables precise stoichiometric control and minimizes the introduction of water, which can complicate subsequent purification steps [8].

The crystallization behavior of amino acid hydrochlorides is influenced by the choice of solvent system and temperature conditions [9]. Mixed solvent systems, such as ethanol/water or ethanol/diethyl ether, provide optimal conditions for obtaining high-quality crystals with good yields [9]. The dissolution and recrystallization process can lead to the spontaneous formation of the desired amino acid crystals upon controlled precipitation [9].

Table 3: Hydrochloride Salt Formation Methods

| Method | Hydrochloric Acid Concentration | Temperature (°C) | Crystallization Solvent | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct hydrochloric acid treatment | Concentrated | 0-25 | Ethanol/Diethyl ether | 85-95 | 95-99 |

| Hydrochloric acid gas bubbling | Anhydrous gas | 0-10 | Diethyl ether | 90-98 | 98-99 |

| Concentrated hydrochloric acid addition | 37% aqueous | 0-25 | Ethanol/Water | 80-90 | 90-95 |

| Hydrochloric acid/Ether system | 1M in ether | 0-25 | Diethyl ether/Hexane | 85-92 | 95-98 |

Scalability Challenges in Industrial Production

Industrial-scale production of 3-amino-2,2-difluoropropanoic acid hydrochloride faces numerous technical and economic challenges that significantly impact commercial viability [10] [11] [12]. Raw material costs represent the most significant economic barrier, with fluorinated reagents typically costing two to five times more than their non-fluorinated counterparts [12] [13]. The specialized nature of fluorinating agents and their limited supply chains contribute to elevated production costs that can render large-scale manufacturing economically unfeasible [12].

Process safety considerations present critical challenges in industrial fluorine chemistry [13] [14]. The generation of hydrogen fluoride as a byproduct or through degradation of fluorinated intermediates requires extensive safety protocols and specialized equipment [13]. Corrosion-resistant reactor systems constructed from specialized materials are essential to prevent equipment failure and maintain process integrity [15] [13]. These requirements substantially increase capital investment costs and operational complexity [15].

Equipment requirements for fluorinated compound synthesis exceed those of conventional organic synthesis [15] [14]. Reactors must be constructed from materials capable of withstanding exposure to hydrofluoric acid and other corrosive fluorinated species [15]. Stainless steel and specialized glass-lined reactors are commonly employed for production runs up to two hundred kilograms per batch [15]. The need for specialized equipment extends to downstream processing, including distillation columns, crystallizers, and filtration systems [16].

Waste management challenges arise from the generation of fluorinated byproducts and spent reagents [10] [17]. Environmental regulations governing the disposal of fluorinated waste materials require specialized treatment facilities and add significant costs to the production process [17]. The development of more environmentally benign synthetic routes and waste treatment technologies represents an active area of research [17] [18].

Quality control requirements for enantiomerically pure products necessitate advanced analytical techniques and equipment [15] [14]. Gas chromatographic analysis is routinely employed to verify enantiomeric purity, requiring specialized chiral stationary phases and trained personnel [15]. The cost of maintaining analytical capabilities and ensuring consistent product quality adds to the overall production expenses [15].

Fermentation-based approaches have emerged as potential alternatives to chemical synthesis for industrial amino acid production [10] [11] [19]. Microbial fermentation utilizing engineered strains of Corynebacterium glutamicum or Escherichia coli offers advantages in terms of cost-effectiveness and environmental impact [11] [19]. However, the development of fermentation processes for fluorinated amino acids remains challenging due to the toxicity of fluorinated compounds to microbial systems [11].

Scale-up considerations include reactor design optimization, heat and mass transfer limitations, and process control requirements [10] [16]. Batch fermentation techniques, fed-batch processing, and continuous fermentation systems each present unique advantages and limitations for large-scale production [19]. The choice of fermentation method depends on factors including the specific amino acid target, microorganism characteristics, production costs, and throughput requirements [19].

Table 4: Industrial Scale Production Challenges

| Challenge Category | Specific Issue | Impact Level | Current Solutions | Cost Factor |

|---|---|---|---|---|

| Raw Material Cost | Fluorinated reagents expensive | High | Alternative reagents | 2-5x standard |

| Process Safety | Hydrogen fluoride generation risk | Critical | Safety protocols | Safety compliance |

| Equipment Requirements | Corrosion-resistant reactors | High | Specialized materials | Equipment premium |

| Waste Management | Fluorinated waste disposal | Medium | Treatment facilities | Disposal fees |

| Quality Control | Enantiomeric purity monitoring | High | Advanced analytics | Testing costs |

The optimization of industrial production processes requires careful consideration of reaction conditions, catalyst systems, and downstream processing methods [10] [18]. Continuous flow chemistry has shown promise for improving the efficiency and safety of fluorinated compound synthesis [20] [21]. Flow-based approaches enable better control of reaction parameters, improved heat and mass transfer, and reduced inventory of hazardous materials [21]. The modular nature of flow systems also facilitates scale-up and process optimization [21].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 3-amino-2,2-difluoropropanoic acid hydrochloride displays characteristic signals that provide definitive structural confirmation of the compound [1] [2]. In deuterated dimethyl sulfoxide solution, the ammonium protons (NH₃⁺) appear as a broad singlet at δ 8.8 parts per million, consistent with the protonated amino group in the hydrochloride salt form [1] [2]. This chemical shift value reflects the deshielding effect of the positively charged nitrogen center and the hydrogen bonding interactions with the chloride counterion.

The methylene protons adjacent to the difluoromethyl group exhibit a characteristic triplet pattern at δ 3.50 parts per million with a three-bond hydrogen-fluorine coupling constant (³JH-F) of 15 Hertz [1]. This coupling pattern arises from the magnetic interaction between the methylene protons and the two equivalent fluorine atoms in the CF₂ group, resulting in the observed 1:2:1 triplet multiplicity. The chemical shift of these protons is significantly downfield compared to typical aliphatic CH₂ groups due to the strong electron-withdrawing effect of the adjacent difluoromethyl moiety [1] [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and the electronic environment of each carbon atom [1]. The carbonyl carbon (C=O) resonates at δ 162.8 parts per million, appearing as a triplet with a two-bond carbon-fluorine coupling constant (²JC-F) of 28.3 Hertz [1]. This triplet pattern results from coupling with the two equivalent fluorine atoms in the α-position, and the downfield chemical shift is characteristic of carboxylic acid carbonyls with electron-withdrawing substituents.

The difluoromethyl carbon (CF₂) exhibits the most distinctive signal at δ 112.6 parts per million, appearing as a triplet with a large one-bond carbon-fluorine coupling constant (¹JC-F) of 252 Hertz [1]. This substantial coupling constant is characteristic of direct carbon-fluorine bonds and confirms the presence of the gem-difluoro functionality. The chemical shift position is typical for carbon atoms bearing two fluorine substituents in aliphatic systems [3] [4].

The methylene carbon (CH₂) adjacent to the difluoromethyl group resonates at δ 40.6 parts per million as a triplet with a two-bond carbon-fluorine coupling constant (²JC-F) of 27 Hertz [1]. This coupling pattern demonstrates the through-bond magnetic interaction between the methylene carbon and the fluorine atoms, providing additional structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity and structural information due to fluorine's 100% natural abundance and high magnetogyric ratio [3] [4] [5]. The difluoromethyl group in 3-amino-2,2-difluoropropanoic acid hydrochloride exhibits a characteristic signal at δ -108.9 parts per million, appearing as a triplet with a three-bond hydrogen-fluorine coupling constant (³JH-F) of 15 Hertz [1].

This chemical shift value falls within the typical range for aliphatic CF₂ groups adjacent to carboxylic acid functionality (-110 to -120 parts per million) [3]. The triplet multiplicity arises from coupling with the two equivalent protons on the adjacent methylene carbon (CH₂), demonstrating the magnetic communication across the carbon-carbon bond. The coupling constant of 15 Hertz is characteristic of vicinal hydrogen-fluorine interactions in fluorinated amino acids [4] [6].

The upfield chemical shift position relative to the reference standard (trichlorofluoromethane at 0 parts per million) reflects the shielding effect of the electron-rich environment around the fluorine nuclei [3]. The chemical shift is influenced by the neighboring amino and carboxyl functionalities, which modulate the electronic environment through inductive and field effects.

Mass Spectrometric Fragmentation Patterns

Ionization Behavior and Molecular Ion Formation

Under positive ion electrospray ionization conditions, 3-amino-2,2-difluoropropanoic acid hydrochloride readily forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 126.04 [7]. This base peak represents the most abundant ion in the mass spectrum and serves as the molecular ion for structural identification. The compound also forms sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 148.02 and ammonium adduct ions [M+NH₄]⁺ at mass-to-charge ratio 143.06, though these appear with moderate and weak intensities, respectively [7].

In negative ion mode, the compound generates deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 124.02, providing complementary ionization information [7]. The formation of these various adduct ions confirms the molecular weight and provides multiple reference points for accurate mass determination.

Characteristic Fragmentation Pathways

The fragmentation pattern of 3-amino-2,2-difluoropropanoic acid hydrochloride follows predictable pathways based on the stability of the resulting fragment ions and the weak bonds in the molecular structure [8] [9]. The primary fragmentation involves the loss of neutral molecules from the protonated molecular ion, leading to characteristic fragment ions that provide structural information.

Loss of ammonia (NH₃, 17 mass units) from the protonated molecular ion produces a fragment at mass-to-charge ratio 109, representing approximately 15% relative intensity [8]. This fragmentation is common in amino acid derivatives and involves the elimination of the amino group as a neutral ammonia molecule, leaving behind a carbocationic species stabilized by the adjacent difluoromethyl group.

The loss of the carboxyl group (COOH, 45 mass units) generates a fragment ion at mass-to-charge ratio 81 with approximately 25% relative intensity [8]. This fragmentation pathway is characteristic of carboxylic acid compounds and involves the heterolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Difluoromethyl-Specific Fragment Ions

The presence of the difluoromethyl group leads to characteristic fragment ions that are diagnostic for this functional group [8]. The formation of [CF₂H]⁺ at mass-to-charge ratio 51 represents a significant fragment (30% relative intensity) that results from the cleavage of the carbon-carbon bond connecting the difluoromethyl group to the rest of the molecule [10]. This fragment is particularly useful for confirming the presence of the CF₂H moiety in unknown compounds.

The aminomethyl cation [CH₂NH₃]⁺ appears at mass-to-charge ratio 32 with 20% relative intensity, formed through the cleavage between the methylene carbon and the difluoromethyl group [8]. This fragment provides confirmation of the amino acid backbone structure and is commonly observed in amino acid mass spectra.

Additional minor fragments include the carboxyl cation [COOH]⁺ at mass-to-charge ratio 45 (10% relative intensity), which provides further confirmation of the carboxylic acid functionality [8].

Collision Cross Section Analysis

Ion mobility mass spectrometry provides additional structural information through collision cross section measurements [7]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 119.4 Ų, while the sodium adduct [M+Na]⁺ shows a larger value of 127.0 Ų, reflecting the increased size of the sodium-coordinated ion [7]. These values are consistent with the compact structure of the amino acid and provide complementary identification parameters.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) Correlations

Amino Group Vibrational Modes

The amino group in 3-amino-2,2-difluoropropanoic acid hydrochloride, present as an ammonium ion (NH₃⁺) due to protonation by the hydrochloride salt, exhibits characteristic vibrational frequencies in the infrared spectrum [2] [11] [12]. The nitrogen-hydrogen stretching vibrations appear as a strong, broad absorption band in the region of 3400-3200 wavenumbers [11] [12]. This broad appearance results from extensive hydrogen bonding between the ammonium cation and the chloride anion, as well as intermolecular hydrogen bonding in the solid state [13].

The nitrogen-hydrogen bending vibrations occur in the region of 1550-1500 wavenumbers with medium intensity [11] [12]. These deformation modes are characteristic of primary ammonium salts and provide confirmation of the protonated amino group. The frequency position is influenced by the electron-withdrawing effect of the adjacent difluoromethyl group, which slightly increases the vibrational frequencies compared to simple aliphatic amines [13].

Carbonyl Group Characteristics

The carboxylic acid carbonyl group exhibits a strong, sharp absorption band at 1651 wavenumbers, which falls within the typical range for carboxylic acid carbon-oxygen double bond stretching (1730-1700 wavenumbers) [1] [11] [12]. The observed frequency is at the lower end of this range due to the electron-withdrawing effect of the α-difluoromethyl substituent, which reduces the electron density on the carbonyl carbon and affects the bond strength [12].

The carbon-oxygen stretching vibration of the carboxyl group appears in the region of 1300-1000 wavenumbers, overlapping with other skeletal vibrations and carbon-fluorine stretching modes [11]. The exact assignment of this band requires careful spectral deconvolution due to the complex vibrational coupling in this region.

Carbon-Fluorine Vibrational Modes

The carbon-fluorine bonds in the difluoromethyl group produce some of the most characteristic and intense absorptions in the infrared spectrum [10] [14] [15]. The carbon-fluorine stretching vibrations appear as strong absorptions in the region of 1200-1000 wavenumbers [10] [14]. For difluoromethyl groups, these vibrations typically occur in two distinct modes: symmetric and antisymmetric stretching of the two carbon-fluorine bonds.

The antisymmetric carbon-fluorine stretching mode generally appears at higher frequency (approximately 1150-1100 wavenumbers) and shows higher intensity in the infrared spectrum [10] [16]. The symmetric stretching mode occurs at slightly lower frequency (approximately 1100-1050 wavenumbers) and may show different intensity patterns in Raman spectroscopy due to different selection rules [10] [16].

Carbon-fluorine bending vibrations occur in the lower frequency region of 800-600 wavenumbers with medium intensity [10] [14]. These deformation modes provide additional confirmation of the difluoromethyl group and can be used to distinguish between different fluorination patterns (CF, CF₂, CF₃) [14] [17].

Methylene Group Vibrations

The methylene group (CH₂) connecting the amino and difluoromethyl functionalities exhibits characteristic carbon-hydrogen stretching vibrations in the region of 3100-2900 wavenumbers [11] [12]. The proximity to the electron-withdrawing difluoromethyl group causes these stretching frequencies to appear at the higher end of the aliphatic carbon-hydrogen stretching range, sometimes approaching 3000 wavenumbers [14].

The methylene bending and wagging vibrations occur in the region of 1500-1300 wavenumbers, though these may overlap with other vibrational modes in the molecule [11]. The methylene rocking and twisting modes appear at lower frequencies and contribute to the complex absorption pattern in the fingerprint region below 1300 wavenumbers.

Vibrational Coupling Effects

The vibrational modes in 3-amino-2,2-difluoropropanoic acid hydrochloride exhibit significant coupling between different functional groups due to the compact molecular structure [16] [18]. The proximity of the electronegative fluorine atoms affects the vibrational frequencies of neighboring groups through inductive effects and vibrational coupling [19] [17].

The carbon-fluorine stretching modes show coupling with the carbon-carbon stretching vibrations, leading to mixed vibrational characters that require careful theoretical analysis for complete assignment [16] [19]. Density functional theory calculations are often necessary to provide reliable vibrational assignments for fluorinated compounds due to the complexity of these coupling effects [19] [18].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant